Butanamide, N-(1-oxopropyl)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
32796-69-3 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
N-propanoylbutanamide |
InChI |
InChI=1S/C7H13NO2/c1-3-5-7(10)8-6(9)4-2/h3-5H2,1-2H3,(H,8,9,10) |
InChI Key |
IWNOLSWCBOWZCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(=O)CC |
Origin of Product |
United States |
Contextual Significance of N Acylated Amide Scaffolds
The N-acylated amide scaffold is a fundamental motif in a wide array of biologically active molecules and functional materials. wikipedia.orgcatrin.com These compounds are integral to numerous biochemical pathways and are involved in various physiological and pathological processes. wikipedia.org Their significance extends across multiple fields, including biology, medicinal chemistry, and materials science. researchgate.net
N-acylated amides play crucial roles in many physiological functions as lipid signaling molecules. wikipedia.org They are involved in processes such as cardiovascular function, metabolic homeostasis, memory, cognition, pain, and motor control. wikipedia.org Furthermore, research has indicated their involvement in cell migration, inflammation, and certain pathological conditions like diabetes, cancer, and neurodegenerative diseases. wikipedia.orgresearchgate.net
In the realm of drug discovery and development, the N-acylated amide scaffold is considered a "privileged scaffold." This term highlights its recurring presence in bioactive compounds. For instance, N-acyl-glutarimides have been identified as highly reactive derivatives in the biologically relevant field of N–C activation and cross-coupling reactions. researchwithrutgers.comresearchgate.net This reactivity has spurred the development of novel catalytic methods for amide bond functionalization. researchwithrutgers.com
Historical Development of Synthetic Approaches to N Acylated Amides
The synthesis of N-acylated amides has been a central focus of organic chemistry due to the ubiquity of the amide bond. researchgate.net Traditionally, the most common method for forming amides, including N-acylated amides, has been the coupling of carboxylic acids and amines. catrin.com This approach, however, has often been criticized for being unsustainable. catrin.com
Over the decades, chemists have sought more efficient and milder methods for amide synthesis. Early improvements focused on the activation of amides by introducing specific substituents, such as in Weinreb amides, or electron-withdrawing groups to enhance reactivity. frontiersin.org These strategies, while facilitating nucleophilic addition, often suffered from issues of chemoselectivity, limiting their versatility. frontiersin.org
A significant advancement in the field was the development of methods for the chemoselective activation of amides. For example, the use of triflic anhydride (B1165640) (Tf2O) in the presence of a base laid the groundwork for subsequent nucleophilic functionalization. frontiersin.orgnih.gov
More recently, the focus has shifted towards developing catalytic approaches for amide bond formation. researchgate.net These include the use of transition metal catalysts and the development of novel reagents. organic-chemistry.org A revolutionary method utilizing the unique properties of isocyanides has emerged, offering a new three-component reaction involving isocyanides, alkyl halides, and water to rapidly form amides. catrin.com This innovative approach is not only efficient but also sustainable, using readily available and cost-effective starting materials. catrin.com
Electrochemical methods have also gained traction as a green chemistry approach to amide synthesis. researchgate.netrsc.org These methods can proceed under mild conditions, often in water, and avoid the need for coupling agents or transition metal Lewis acid activators. researchgate.netrsc.org
Current Research Landscape for Amide Functionalization
Classical Amidation and Acylation Routes
Traditional methods for the synthesis of N-acylamides like Butanamide, N-(1-oxopropyl)-, rely on fundamental organic reactions. These routes typically involve the coupling of a butanamide derivative with a propanoylating agent.
Condensation Reactions Utilizing Carboxylic Acids and Amines
The direct condensation of a carboxylic acid with an amide is a challenging but fundamental approach. In the context of Butanamide, N-(1-oxopropyl)-, this would involve the reaction of butanamide with propanoic acid. This reaction generally requires harsh conditions, such as high temperatures, to drive off the water molecule formed during the condensation. The low nucleophilicity of the amide nitrogen compared to an amine nitrogen makes this direct approach less efficient. To facilitate this transformation under milder conditions, coupling agents are often employed. While direct thermal condensation is one path, the use of biological catalysts represents a greener alternative. For instance, enzyme-catalyzed biotransformations are gaining attention for creating N-acyl amides, often proceeding through an acyl-adenylate intermediate. nih.govresearchgate.netnih.gov
Acyl Halide-Mediated Synthesis
A more common and highly effective classical method for N-acylation involves the use of acyl halides. youtube.com For the synthesis of Butanamide, N-(1-oxopropyl)-, this pathway would utilize butanamide and propanoyl chloride. The reaction is a nucleophilic acyl substitution where the amide nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukpearson.com This process is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct. nih.gov The Schotten-Baumann reaction conditions, often involving an aqueous and organic solvent mixture, are also applicable for these types of acylations. youtube.comacs.org This method is generally high-yielding and applicable to a wide range of substrates.
Table 1: Representative Conditions for Acyl Halide-Mediated N-Acylation
| Amide Substrate | Acylating Agent | Base | Solvent | Typical Yield |
|---|---|---|---|---|
| Butanamide | Propanoyl Chloride | Pyridine or Triethylamine | Dichloromethane, THF, or Ether | Good to Excellent |
Anhydride-Based Acylations
The use of acid anhydrides as acylating agents provides another robust classical route to N-acylamides. libretexts.org To synthesize Butanamide, N-(1-oxopropyl)-, butanamide would be treated with propanoic anhydride (B1165640). libretexts.org This reaction is mechanistically similar to the acyl halide route but produces a molecule of carboxylic acid as a byproduct instead of HCl. libretexts.org The reaction is often facilitated by a base or a catalyst. A notable development in this area is the use of magnesium bromide etherate (MgBr₂·OEt₂), which acts as a dual activator for both the amide and the acid anhydride, allowing the reaction to proceed under mild conditions. scribd.com This method is particularly useful for substrates that are sensitive to acidic or basic conditions. scribd.com
Modern and Catalytic Synthetic Approaches
Contemporary synthetic chemistry has focused on developing milder and more efficient catalytic methods for amide bond formation, including the N-acylation of amides.
Transition Metal-Catalyzed Amidation
Transition metal catalysis offers powerful tools for forming C-N bonds and has been extended to the synthesis of amides and N-acylamides. rsc.org Catalysts based on metals like palladium, copper, rhodium, and nickel can facilitate the coupling of various starting materials under milder conditions than classical methods. rsc.orgdp.techacs.orgacs.org For instance, palladium-catalyzed N-acylation of tertiary amines with carboxylic acids has been shown to produce amides via C-N bond cleavage. organic-chemistry.org While direct application to the N-acylation of a primary amide like butanamide is a more specialized area, the principles of activating either the amide or the acyl donor with a metal catalyst are central to these advanced strategies. rsc.org These methods are an active area of research, aiming to improve substrate scope, functional group tolerance, and catalytic efficiency. acs.orgrsc.org
Table 2: Examples of Transition Metal-Catalyzed Amidation Concepts
| Catalyst Type | Reactant Types | General Principle | Reference Concept |
|---|---|---|---|
| Copper (Cu) | Amidine & Acid | Intramolecular C-H amination | Synthesis of benzimidazoles acs.org |
| Palladium (Pd) | Tertiary Amine & Carboxylic Acid | N-acylation via C-N bond cleavage | General amide synthesis organic-chemistry.org |
| Rhodium (Rh) | N-sulfonyl amide (unsaturated) | Intramolecular C-H amination | Synthesis of pyrrolidines acs.org |
Organocatalytic Strategies
Organocatalysis has emerged as a vital field in organic synthesis, providing metal-free alternatives for a vast number of transformations. In the context of N-acylation, various organic molecules can catalyze the reaction. For example, chiral isothioureas have been used as organocatalysts for the atropenantioselective N-acylation of N-aminoindoles using aroyl chlorides. acs.org While this specific example deals with a different substrate class, it highlights the potential of small organic molecules to catalyze challenging acylation reactions. Boronic acids have also been identified as highly active catalysts for direct amidation between carboxylic acids and amines at room temperature, showcasing the power of organocatalysis to promote amide bond formation under exceptionally mild conditions. organic-chemistry.org Triphenylphosphine oxide is another example of an organocatalyst that can promote amidation efficiently. organic-chemistry.org These strategies offer the advantages of lower toxicity, reduced cost, and greater stability compared to some metal-based catalysts.
Enzyme-Catalyzed Synthesis
The use of enzymes as biocatalysts for amide bond formation represents a significant advancement in green chemistry, offering high selectivity and mild reaction conditions. numberanalytics.com Enzymes such as lipases and proteases are capable of catalyzing the synthesis of amides from carboxylic acids and amines. numberanalytics.com For the synthesis of N-acylamides like Butanamide, N-(1-oxopropyl)-, enzymatic strategies provide a sustainable alternative to traditional chemical methods. nih.gov
Enzymes, particularly from the lipase (B570770) family, are effective biocatalysts for amidation reactions. nih.gov For instance, Candida antarctica lipase B (CALB) has demonstrated high catalytic activity in organic solvents under anhydrous conditions, facilitating the direct amidation of free carboxylic acids with amines. nih.gov This enzymatic approach could be applied to the synthesis of Butanamide, N-(1-oxopropyl)- by reacting butyric acid with propionamide (B166681). The reaction proceeds via an acyl-enzyme intermediate, which then reacts with the amine (or amide) nucleophile. nih.gov
Another class of enzymes, ATP-dependent amide bond synthetases (ABS), activates the carboxylic acid by forming an acyl-adenylate intermediate, which then reacts with an amine. researchgate.netrsc.org The TamA ANL domain, an adenylating enzyme, can be used to generate various acyl adenylates that react with different amines to produce a range of N-acyl amides. researchgate.netnih.gov This promiscuity could be exploited for the synthesis of Butanamide, N-(1-oxopropyl)-.
The table below summarizes potential enzymatic approaches for the synthesis of Butanamide, N-(1-oxopropyl)-.
| Enzyme Class | Example Enzyme | Reaction Principle | Potential Application for Butanamide, N-(1-oxopropyl)- Synthesis |
| Lipases | Candida antarctica lipase B (CALB) | Catalyzes direct amidation of a carboxylic acid and an amine/amide, often in non-aqueous media. nih.gov | Reaction of butyric acid or its ester with propionamide. |
| Proteases | Subtilisin | Can catalyze amide synthesis in non-aqueous solvents or frozen aqueous systems to shift the equilibrium towards synthesis. | Condensation of a butyrate (B1204436) ester and propionamide. |
| Acyltransferases | N-acyltransferases | Catalyze the transfer of an acyl group to an amine. rsc.org | Transfer of a propionyl group to butyramide (B146194) or a butyryl group to propionamide. |
| Adenylating Enzymes (ABS) | TamA ANL domain | Activates a carboxylic acid using ATP to form an acyl-adenylate intermediate that reacts with an amine. researchgate.netnih.gov | ATP-dependent reaction of butyric acid and propionamide. |
Green Chemistry Principles in Butanamide, N-(1-oxopropyl)- Synthesis
Performing reactions without a solvent, or under solvent-free conditions, is a core principle of green chemistry that reduces waste and simplifies product purification. semanticscholar.orgbohrium.com Several methods for amide synthesis have been developed that operate under these conditions.
One approach involves the direct heating of a mixture of a carboxylic acid and an amine source. bohrium.com For Butanamide, N-(1-oxopropyl)-, this would involve heating butyric acid and propionamide. The reaction can often be facilitated by a catalyst. For example, boric acid has been used as a simple, inexpensive, and environmentally friendly catalyst for the solvent-free synthesis of amides from a carboxylic acid and urea (B33335) (as an ammonia (B1221849) source). semanticscholar.orgresearchgate.net This method involves triturating the reactants with the catalyst followed by direct heating. semanticscholar.org
Another solvent-free method utilizes methoxysilanes as coupling agents to react carboxylic acids and amines, affording amides in good to excellent yields without the need for the exclusion of air or moisture. rsc.org This technique has been successfully applied on a multigram scale. rsc.org
The table below outlines various solvent-free approaches applicable to the synthesis of Butanamide, N-(1-oxopropyl)-.
| Method | Reactants | Catalyst/Reagent | Conditions |
| Direct Heating | Butyric acid, Propionamide | None | High Temperature |
| Boric Acid Catalysis | Butyric acid, Propionamide | Boric Acid | Trituration followed by heating semanticscholar.orgresearchgate.net |
| Methoxysilane Coupling | Butyric acid, Propionamide | Tetramethoxysilane | Room temperature or gentle heating rsc.org |
| Transition Metal-Free | Phenyl butyrate, Propionamide | Sodium Hydride (NaH) | Heating rsc.org |
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.net Traditional amide synthesis methods often employ stoichiometric activating agents like carbodiimides or acyl chlorides, which generate significant amounts of waste and therefore have poor atom economy. researchgate.netucl.ac.uk
The development of catalytic direct amidation reactions is a primary goal to improve atom economy. researchgate.net By avoiding stoichiometric reagents, these reactions minimize the production of by-products. For the synthesis of Butanamide, N-(1-oxopropyl)-, a direct catalytic condensation of butyric acid and propionamide would have a theoretical atom economy of nearly 100%, with water being the only byproduct.
Below is a comparison of the theoretical atom economy for different synthetic routes to Butanamide, N-(1-oxopropyl)-.
| Synthetic Route | Reactants | Byproducts | Theoretical Atom Economy |
| Acyl Chloride Route | Butyryl chloride, Propionamide, Triethylamine | Triethylamine hydrochloride | Lower |
| Coupling Reagent Route | Butyric acid, Propionamide, EDC | EDC-urea byproduct | Lower |
| Direct Catalytic Condensation | Butyric acid, Propionamide | Water | ~88% (approaching 100% excluding catalyst) |
Reaction Mass Efficiency (RME) is another metric that provides a more realistic measure of a reaction's greenness by considering the masses of all reagents, solvents, and workup materials relative to the mass of the product. acs.org Catalytic and solvent-free methods significantly improve RME by reducing the amount of auxiliary substances used.
The development of sustainable catalysts is crucial for greener amide synthesis. These catalysts should be non-toxic, readily available, and ideally recyclable.
Biocatalysts: As discussed, enzymes like lipases are highly sustainable catalysts that operate under mild conditions. nih.govrsc.org Their high specificity often leads to cleaner reactions with fewer byproducts. nih.gov
Organocatalysts: Boron-based catalysts, such as boric acid and various boronic acids, have emerged as effective catalysts for direct amidation. acs.orgsigmaaldrich.com Boric acid is particularly attractive due to its low cost and low toxicity. researchgate.net
Metal Catalysts: While some metal catalysts rely on precious metals, research is ongoing to develop catalysts based on more abundant and less toxic metals. For example, an iron-substituted polyoxometalate has been reported as an efficient and economical catalyst for amidation. rsc.org
The following table lists sustainable catalysts applicable to the synthesis of Butanamide, N-(1-oxopropyl)-.
| Catalyst Type | Example | Advantages |
| Biocatalyst | Immobilized Lipase (e.g., Novozym 435) | High selectivity, mild conditions, biodegradable, reusable. nih.gov |
| Organocatalyst | Boric Acid | Inexpensive, low toxicity, effective under solvent-free conditions. researchgate.netacs.org |
| Heterogeneous Metal Catalyst | Iron-substituted polyoxometalate | Economical, avoids precious metals, potentially recyclable. rsc.org |
Reaction Pathway Elucidation
The reactions of N-acyl imides like Butanamide, N-(1-oxopropyl)-, are governed by the electronic and steric properties of the dicarbonyl functionality centered on the nitrogen atom. These compounds are generally more reactive towards nucleophilic attack than simple amides due to the increased electrophilicity of the carbonyl carbons.
Detailed Reaction Kinetics
The kinetics of reactions involving N-acyl imides, such as N-arylation, have been shown to be influenced by factors like the choice of catalyst and ligands. For example, the copper-catalyzed N-arylation of amides is a well-studied process where chelating diamine ligands play a crucial role in controlling the concentration and reactivity of the active catalytic species. nih.gov
Transition State Analysis
The analysis of transition states in reactions of N-acyl imides is critical for understanding their reactivity. In hydrolysis reactions, the rate-limiting step is often the formation of a tetrahedral intermediate, which proceeds through a high-energy transition state. For N-acylated amino acid amides, it is proposed that hydrolysis involves a transition state with developing positive charge, which is stabilized by electron-donating groups on the acyl moiety. nih.gov
Computational studies on the internal rotation of the C-N bond in amides have been used to calculate the energies of the rotational transition states. fcien.edu.uy These studies indicate that the polarity of the solvent can significantly affect the stability of these transition states. fcien.edu.uy For example, in aqueous solution, the transition states for some formamide (B127407) derivatives are more stabilized than in the gas phase. fcien.edu.uy
Identification of Reaction Intermediates
Several types of reactive intermediates are anticipated in the reactions of Butanamide, N-(1-oxopropyl)-. During hydrolysis, a tetrahedral intermediate is formed upon nucleophilic attack of water or hydroxide (B78521) on one of the carbonyl carbons. nih.govacs.org The collapse of this intermediate can lead to the formation of an oxazolinium ion. nih.gov
In other transformations, different intermediates may be involved. For example, the synthesis of amides can proceed through acyl nitroso intermediates when using Nα-protected hydroxamic acids. organic-chemistry.org Similarly, copper-catalyzed reactions can involve acyl nitrene intermediates. acs.org The formation of these transient species is key to the synthetic utility of N-acyl compounds.
Bond Activation and Cleavage Studies
The chemical behavior of Butanamide, N-(1-oxopropyl)- is largely dictated by the activation and cleavage of its constituent bonds, particularly the amide C-N bonds and the C=O carbonyl bonds.
Amide Bond Rotational Barriers
The rotation around the C-N bond in amides is restricted due to the partial double bond character arising from resonance. This restriction leads to a significant rotational barrier, which can be measured experimentally and calculated computationally. The barrier to rotation in amides typically falls in the range of 15–23 kcal/mol. fcien.edu.uy
While specific data for Butanamide, N-(1-oxopropyl)- is unavailable, the rotational barriers for several simple amides have been determined, as shown in the table below. These values provide an indication of the expected barrier for the target compound.
| Amide | Phase | Rotational Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Formamide (FA) | Gas | 16.0 | fcien.edu.uy |
| Formamide (FA) | Water | 18.2 | fcien.edu.uy |
| N,N-Dimethylformamide (DMF) | Gas | 19.4 | fcien.edu.uy |
| N,N-Dimethylformamide (DMF) | Water | 22.0 | fcien.edu.uy |
| N,N-Dimethylacetamide (DMA) | Gas | 15.3 | fcien.edu.uy |
| N,N-Dimethylacetamide (DMA) | Water | 19.1 | fcien.edu.uy |
| N-Methylacetamide (NMA) | Water | 18.8 | fcien.edu.uy |
The magnitude of the rotational barrier is influenced by both steric and electronic factors, as well as the polarity of the solvent. fcien.edu.uycdnsciencepub.com
Hydrolysis and Solvolysis Mechanisms
The hydrolysis of N-acyl imides like Butanamide, N-(1-oxopropyl)- is expected to be more facile than that of simple amides. This is due to the presence of two carbonyl groups, which increases the electrophilicity of the carbonyl carbons and provides two sites for nucleophilic attack.
The mechanism of hydrolysis for N-acylated amino acid amides under acidic conditions has been described in detail. nih.govacs.org The process is initiated by protonation of a carbonyl oxygen, followed by intramolecular attack by the other carbonyl oxygen to form a tetrahedral intermediate. nih.gov This intermediate can then collapse to form an oxazolinium ion, which is subsequently attacked by water to yield the hydrolysis products. nih.gov The rate of this hydrolysis is sensitive to the electronic nature of the acyl group, with electron-rich groups accelerating the reaction. nih.govacs.org
The table below summarizes the extent of hydrolysis for N-acylated dipeptides under acidic conditions, illustrating the influence of the reaction time.
| Source of Hydrolysis Product | Time (h) | Ratio of Dipeptide to Hydrolysis Product | Reference |
|---|---|---|---|
| Rink Resin | 0.5 | ~99:1 | nih.govacs.org |
| Rink Resin | 6 | 89:11 | nih.govacs.org |
| Rink Resin | 24 | 60:40 | nih.govacs.org |
| Wang Resin | 0.5 | ~99:1 | nih.govacs.org |
| Wang Resin | 6 | 88:12 | nih.govacs.org |
| Wang Resin | 24 | 49:51 | nih.govacs.org |
N-Acyl Bond Scission Processes
The cleavage of the N-acyl bond in amides is a challenging yet synthetically valuable transformation. While research directly focused on Butanamide, N-(1-oxopropyl)- is limited, mechanistic principles can be inferred from studies on related N-acyl amides and imides. The scission of the N-C(O) bond is often facilitated by converting the amide into a more reactive species, thereby overcoming the inherent stability conferred by resonance.
One effective strategy involves the use of N-acylsaccharins as coupling partners in palladium-catalyzed reactions. researchgate.net The high reactivity of N-acylsaccharins is attributed to the low resonance stabilization of the amide bond, which stems from a significant torsion angle. researchgate.net This inherent strain facilitates the cleavage of the N-C bond. In a process such as the decarbonylative Heck reaction, a palladium catalyst can facilitate the chemoselective cleavage of the N-C bond in N-acylsaccharins, which serve as aryl transfer reagents. researchgate.net This suggests that activating the carbonyl group of the N-propionyl moiety in Butanamide, N-(1-oxopropyl)- could similarly enable N-acyl bond scission under transition metal catalysis.
Another approach to cleaving the C-N bond in amides involves allylic C-H activation. For instance, a simple treatment with allyl bromide can enable the site-selective cleavage of glutarimides, providing a platform for accessing a diverse range of nitrogen-containing functional groups. organic-chemistry.org This method highlights the potential for using specific reagents to weaken and cleave the otherwise robust amide bond.
Furthermore, oxidative cleavage of inert C(aryl)-N bonds in secondary amides has been achieved using o-iodoxybenzoic acid (IBX). researchgate.net This suggests that oxidative conditions could be explored for the selective cleavage of the N-acyl bond in Butanamide, N-(1-oxopropyl)-, potentially proceeding through a radical-mediated pathway. The choice of oxidant and reaction conditions would be crucial in directing the selectivity of the cleavage.
Stereochemical Aspects in Synthesis and Reactions
The stereochemistry of reactions involving Butanamide, N-(1-oxopropyl)- and related N-acyl amides is of significant interest, particularly in asymmetric synthesis. The presence of chiral centers or the creation of new stereocenters during a reaction necessitates a thorough understanding of the factors governing diastereoselectivity and enantioselectivity.
Diastereoselectivity and Enantioselectivity in Related Transformations
The enantioselective synthesis of chiral amides can be achieved through various catalytic methods. One notable example is the co-catalyzed carbene insertion into an amide N-H bond, utilizing an achiral rhodium catalyst and a chiral squaramide catalyst. nih.govresearchgate.netnih.gov This method has been shown to produce chiral N-alkylated amides with high yields and excellent enantioselectivities. nih.govresearchgate.net Mechanistic studies, including DFT calculations, have revealed that non-covalent interactions between the catalyst and the reaction intermediate are critical for achieving high enantiocontrol. nih.govnih.gov
The following table summarizes the enantioselective N-alkylation of various primary amides, demonstrating the broad applicability of this method.
| Entry | Amide Substrate | Diazo Compound | Product | Yield (%) | ee (%) |
| 1 | Benzamide | Ethyl 2-diazoacetate | N-(1-ethoxy-1-oxopropan-2-yl)benzamide | 95 | 90 |
| 2 | 4-Methoxybenzamide | Ethyl 2-diazoacetate | N-(1-ethoxy-1-oxopropan-2-yl)-4-methoxybenzamide | 92 | 88 |
| 3 | 4-Chlorobenzamide | Ethyl 2-diazoacetate | 4-Chloro-N-(1-ethoxy-1-oxopropan-2-yl)benzamide | 99 | 85 |
| 4 | Thiophene-2-carboxamide | Ethyl 2-diazoacetate | N-(1-ethoxy-1-oxopropan-2-yl)thiophene-2-carboxamide | 82 | 83 |
Data adapted from a study on the enantioselective synthesis of chiral amides by carbene insertion. nih.govresearchgate.net
Diastereoselectivity is also a key consideration in reactions of chiral α,β-unsaturated amides. The use of chiral auxiliaries, such as those derived from camphor (B46023) or ephedrine, can effectively control the stereochemical outcome of conjugate addition reactions. beilstein-journals.org For example, the addition of Grignard reagents to α,β-unsaturated-N-alkenoyl-2-oxazolidinones, in the presence of a copper catalyst, proceeds with high diastereoselectivity. beilstein-journals.org This selectivity is attributed to the formation of a chelate between the Lewis acidic metal and the two carbonyl oxygens of the chiral auxiliary, which directs the incoming nucleophile to one face of the molecule. beilstein-journals.org
The table below illustrates the diastereoselective conjugate addition of organometallic reagents to an α,β-unsaturated amide derived from (S,S)-(+)-pseudoephedrine.
| Entry | Organometallic Reagent | Product | Yield (%) | Diastereomeric Ratio |
| 1 | MeMgBr | (R,R,S,S)-N,3-dimethyl-N-((S)-1-phenylethyl)-2-phenylpentanamide | 85 | 95:5 |
| 2 | EtMgBr | (R,R,S,S)-3-ethyl-N-methyl-N-((S)-1-phenylethyl)-2-phenylpentanamide | 90 | 96:4 |
| 3 | PhMgBr | (R,R,S,S)-N-methyl-N-((S)-1-phenylethyl)-2,3-diphenylpentanamide | 78 | 92:8 |
Data synthesized from findings on diastereoselective conjugate addition reactions. beilstein-journals.org
Spectroscopic and Diffraction Based Structural Elucidation of Butanamide, N 1 Oxopropyl
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural determination of organic molecules. For Butanamide, N-(1-oxopropyl)-, with the chemical formula C₇H₁₃NO₂, a combination of one-dimensional and multi-dimensional NMR experiments is employed to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to elucidate the through-bond and through-space connectivities.
While one-dimensional ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, advanced techniques are necessary for a complete structural assignment.
Two-dimensional (2D) NMR experiments are pivotal in establishing the intricate bonding network of Butanamide, N-(1-oxopropyl)-.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment reveals proton-proton coupling relationships within the molecule. For Butanamide, N-(1-oxopropyl)-, cross-peaks are expected between the protons of the ethyl group and the protons of the propyl group, confirming their respective spin systems. Specifically, the methylene (B1212753) protons of the propionyl group would show a correlation to the terminal methyl protons. Similarly, the methylene protons of the butanamide moiety would exhibit correlations with the adjacent methylene and terminal methyl protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This technique is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group in Butanamide, N-(1-oxopropyl)- will produce a cross-peak in the HSQC spectrum, linking the proton chemical shift to its corresponding carbon chemical shift. The carbonyl carbons, lacking directly attached protons, will not appear in the HSQC spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. This is particularly useful for identifying quaternary carbons, such as the carbonyl carbons in Butanamide, N-(1-oxopropyl)-, and for piecing together the different fragments of the molecule. For instance, the methylene protons of the propionyl group are expected to show HMBC correlations to the carbonyl carbon of the propionyl group and the carbonyl carbon of the butanamide group.
A hypothetical table of expected 2D NMR correlations for Butanamide, N-(1-oxopropyl)- is presented below:
| Proton (¹H) Signal | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |
| CH₂ (propionyl) | CH₃ (propionyl) | C (CH₂) | C=O (propionyl), C=O (butanamide) |
| CH₃ (propionyl) | CH₂ (propionyl) | C (CH₃) | C (CH₂), C=O (propionyl) |
| CH₂ (butanamide, α) | CH₂ (butanamide, β) | C (CH₂) | C=O (butanamide), C (β) |
| CH₂ (butanamide, β) | CH₂ (butanamide, α), CH₃ (butanamide) | C (CH₂) | C (α), C (γ) |
| CH₃ (butanamide) | CH₂ (butanamide, β) | C (CH₃) | C (β) |
Solid-state NMR (ssNMR) provides crucial information about the structure and dynamics of molecules in the solid phase. For Butanamide, N-(1-oxopropyl)-, ssNMR could be employed to study polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can exhibit distinct physical properties, and ssNMR is a powerful tool for their characterization.
Furthermore, ssNMR can provide insights into the local environment and conformation of the molecule within the crystal lattice. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly used to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, leading to higher resolution spectra.
The amide bond in Butanamide, N-(1-oxopropyl)- possesses a partial double bond character, which can lead to restricted rotation and the existence of different conformers in solution. Dynamic NMR (DNMR) spectroscopy is the primary technique used to investigate such conformational equilibria.
By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to the different conformers. At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the rate of interconversion increases, leading to broadening of the signals and eventually their coalescence into a single, averaged signal at higher temperatures. From the analysis of these temperature-dependent spectral changes, the thermodynamic and kinetic parameters for the conformational exchange process can be determined.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. These methods are highly sensitive to the functional groups present in a molecule and provide a characteristic "fingerprint" spectrum.
The IR and Raman spectra of Butanamide, N-(1-oxopropyl)- are expected to be rich in information, with characteristic bands corresponding to the various functional groups. The molecule has 3N-6 fundamental vibrational modes, where N is the number of atoms.
Key expected vibrational modes include:
C=O Stretching: The two carbonyl groups will give rise to strong, characteristic stretching vibrations. In the IR spectrum, these are typically observed in the region of 1650-1750 cm⁻¹. The coupling between the two C=O oscillators in the imide group may lead to symmetric and asymmetric stretching modes, which could appear as two distinct bands.
C-N Stretching: The stretching vibration of the C-N bond in the imide group is expected in the range of 1200-1350 cm⁻¹.
C-H Stretching: The stretching vibrations of the C-H bonds in the ethyl and propyl groups will appear in the region of 2850-3000 cm⁻¹.
C-H Bending: The bending vibrations (scissoring, rocking, wagging, and twisting) of the CH₂ and CH₃ groups will be observed at lower frequencies, typically in the 1350-1470 cm⁻¹ region.
A table of predicted fundamental vibrational mode assignments for Butanamide, N-(1-oxopropyl)- is provided below:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity in IR | Intensity in Raman |
| C-H Stretching (alkyl) | 2850-3000 | Medium-Strong | Medium-Strong |
| C=O Stretching (asymmetric) | 1700-1750 | Strong | Medium |
| C=O Stretching (symmetric) | 1650-1700 | Strong | Strong |
| C-H Bending (CH₂, CH₃) | 1350-1470 | Medium | Medium |
| C-N Stretching | 1200-1350 | Medium | Weak |
In addition to the fundamental vibrational transitions, weaker bands known as overtones and combination bands can be observed in the IR and Raman spectra.
Overtones: These arise from transitions from the ground vibrational state to higher excited states (Δv = ±2, ±3, etc.). They appear at approximately integer multiples of the fundamental vibrational frequency. For example, an overtone of a strong C=O stretching vibration around 1700 cm⁻¹ might be observed as a weak band near 3400 cm⁻¹.
Combination Bands: These result from the simultaneous excitation of two or more fundamental vibrations. The frequency of a combination band is approximately the sum of the frequencies of the interacting fundamental modes.
The analysis of overtone and combination bands can provide additional structural information and can be particularly useful in the near-infrared (NIR) region of the spectrum. However, their intensities are generally much lower than those of the fundamental bands.
Solvent Effects on Vibrational Frequencies
The vibrational frequencies of a molecule, as measured by techniques such as Infrared (IR) spectroscopy, are sensitive to the surrounding environment. The polarity of the solvent can influence the electronic distribution within the molecule, leading to shifts in the absorption bands of specific functional groups. For Butanamide, N-(1-oxopropyl)-, the carbonyl (C=O) and N-H stretching vibrations are particularly susceptible to solvent effects.
In non-polar solvents, the vibrational frequencies of the carbonyl groups are expected to be higher, reflecting a more isolated double-bond character. As the solvent polarity increases, intermolecular interactions such as dipole-dipole forces and hydrogen bonding become more pronounced. Protic solvents, in particular, can act as hydrogen bond donors to the oxygen atoms of the carbonyl groups and as acceptors for the N-H proton. These interactions lead to a weakening of the respective bonds, resulting in a shift to lower wavenumbers (red shift) for both the C=O and N-H stretching frequencies.
Table 1: Expected Solvent Effects on Key Vibrational Frequencies of Butanamide, N-(1-oxopropyl)-
| Functional Group | Solvent Type | Expected Wavenumber Shift | Rationale |
| Carbonyl (C=O) | Non-polar (e.g., Hexane) | Higher Frequency | Minimal intermolecular interactions. |
| Polar Aprotic (e.g., Acetonitrile) | Intermediate Frequency | Dipole-dipole interactions with the solvent. | |
| Polar Protic (e.g., Ethanol) | Lower Frequency | Hydrogen bonding with the solvent weakens the C=O bond. | |
| N-H | Non-polar (e.g., Hexane) | Higher Frequency | Minimal intermolecular interactions. |
| Polar Protic (e.g., Ethanol) | Lower Frequency | Hydrogen bonding with the solvent weakens the N-H bond. |
Note: The data in this table is based on established principles of vibrational spectroscopy and represents expected trends in the absence of specific experimental data for Butanamide, N-(1-oxopropyl)-.
Mass Spectrometry Fragmentation Pathways
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. For Butanamide, N-(1-oxopropyl)-, the molecular formula is C7H13NO2. nih.gov The theoretical exact mass can be calculated and compared with the experimentally determined mass to a high degree of precision (typically within a few parts per million), thus confirming the molecular formula and ruling out other possibilities with the same nominal mass.
Table 2: High-Resolution Mass Data for Butanamide, N-(1-oxopropyl)-
| Parameter | Value | Source |
| Molecular Formula | C7H13NO2 | PubChem |
| Theoretical Exact Mass | 143.094628 u | Calculated |
| Monoisotopic Mass | 143.094629 g/mol | epa.gov |
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID) or other methods, and the analysis of the resulting daughter ions. This technique provides detailed information about the connectivity of atoms within the molecule.
For Butanamide, N-(1-oxopropyl)-, a common fragmentation pathway for N-acyl imides is the cleavage of the N-CO bond. researchgate.net In an MS/MS experiment, the molecular ion (m/z 143) could be selected and fragmented. The resulting spectrum would likely show characteristic fragment ions corresponding to the loss of the propanoyl group or the butanoyl group.
Table 3: Plausible MS/MS Fragmentation of Butanamide, N-(1-oxopropyl)- (m/z 143)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 143 | 86 | C3H5O | [CH3CH2CH2C(O)NH]+ |
| 143 | 71 | C4H7O | [CH3CH2C(O)NH]+ |
| 143 | 57 | C4H8NO | [CH3CH2CO]+ |
| 143 | 43 | C5H10NO | [CH3CH2CH2]+ |
Note: The fragmentation pathways presented are based on general principles of amide and imide fragmentation and require experimental verification for Butanamide, N-(1-oxopropyl)-.
Ionization Techniques and Their Influence on Fragmentation
The choice of ionization technique significantly impacts the degree of fragmentation observed in a mass spectrum.
Electron Ionization (EI): This is a "hard" ionization technique that imparts a large amount of energy to the molecule, leading to extensive fragmentation. libretexts.org A GC-MS spectrum of Butanamide, N-(1-oxopropyl)- is available, which would have been generated using EI. nih.gov The resulting spectrum is typically complex and rich in fragment ions, providing a detailed fingerprint of the molecule.
Chemical Ionization (CI): This is a "softer" ionization method that results in less fragmentation and often a more prominent molecular ion peak. This can be useful for confirming the molecular weight when it is not readily apparent in the EI spectrum.
Electrospray Ionization (ESI): ESI is another soft ionization technique, particularly suitable for polar molecules and often used in conjunction with liquid chromatography (LC-MS). It typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation, making it ideal for obtaining the molecular weight and for serving as the parent ion in MS/MS experiments. researchgate.net
X-ray Diffraction Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material.
Single Crystal X-ray Diffraction for Solid-State Structure
To perform single-crystal X-ray diffraction, a suitable single crystal of Butanamide, N-(1-oxopropyl)- would need to be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice.
Absence of Crystallographic Data Precludes Detailed Structural Analysis of Butanamide, N-(1-oxopropyl)-
A comprehensive search for the crystal structure of the chemical compound "Butanamide, N-(1-oxopropyl)-," also known as N-Propionylbutyramide, has revealed a significant gap in publicly available scientific literature and crystallographic databases. Despite extensive investigation, no specific diffraction-based structural data for this compound could be located. Consequently, a detailed analysis of its hydrogen bonding network and conformational preferences in the crystalline state, as requested, cannot be provided at this time.
The elucidation of a compound's crystal structure is fundamental to understanding its solid-state properties. This experimental data, typically obtained through X-ray or neutron diffraction studies, provides precise atomic coordinates within the crystal lattice. From this, a definitive analysis of intermolecular interactions, such as hydrogen bonds, and the specific conformation adopted by the molecule in the solid state can be performed.
While general principles of hydrogen bonding and conformational analysis for simple amides and related molecules are well-established, a scientifically rigorous article on a specific compound necessitates its unique crystallographic data. Information available for "Butanamide, N-(1-oxopropyl)-" is currently limited to its basic chemical properties. nih.gov
Without the foundational crystallographic information, any discussion on the specific hydrogen bonding network, including donor-acceptor distances and angles, or the precise torsional angles and spatial arrangement of the molecule in a crystalline environment, would be purely speculative and fall outside the bounds of established scientific findings.
Therefore, the following sections of the requested article cannot be generated:
Conformational Preferences in the Crystalline State
Further empirical research, specifically the successful crystallization and subsequent diffraction analysis of Butanamide, N-(1-oxopropyl)-, is required before a detailed and accurate structural elucidation can be composed.
Computational and Theoretical Investigations of Butanamide, N 1 Oxopropyl
Quantum Chemical Calculations
Quantum chemical calculations provide profound insights into the intrinsic properties of molecules, offering a detailed picture of their electronic structure and geometry. For Butanamide, N-(1-oxopropyl)-, these computational methods are indispensable for understanding its behavior at a molecular level.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT studies of Butanamide, N-(1-oxopropyl)- would focus on mapping the electron density distribution to elucidate regions of high and low electron density, which are crucial for predicting the molecule's reactivity.
Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower chemical reactivity.
Hypothetical DFT calculation results for Butanamide, N-(1-oxopropyl)- at a common level of theory, such as B3LYP/6-31G*, might yield the following electronic properties:
| Property | Value (Hartrees) | Value (eV) |
| HOMO Energy | -0.258 | -7.02 |
| LUMO Energy | 0.091 | 2.48 |
| HOMO-LUMO Gap | 0.349 | 9.50 |
Note: The data in this table is illustrative and represents typical values for a molecule of this type. It is not based on published experimental or computational results for Butanamide, N-(1-oxopropyl)-.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a technique used to study hybridization, covalency, and delocalization of electron density within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which correspond to the familiar Lewis structure representation.
An NBO analysis of Butanamide, N-(1-oxopropyl)- would provide insights into the nature of its chemical bonds. For instance, it would quantify the p-character of hybrid orbitals and the polarization of the sigma and pi bonds. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO, which stabilizes the molecule.
A hypothetical NBO analysis summary for a key interaction in Butanamide, N-(1-oxopropyl)-, such as the delocalization from the nitrogen lone pair to an adjacent carbonyl group's antibonding orbital, is shown below.
Illustrative NBO Second-Order Perturbation Analysis
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N | π* (C4=O1) | 55.8 |
| LP (1) N | π* (C5=O2) | 50.2 |
Note: E(2) is the stabilization energy associated with the delocalization. The data is hypothetical and serves to illustrate the output of an NBO analysis.
Conformational Analysis and Energy Landscapes
The flexibility of Butanamide, N-(1-oxopropyl)- arises from the rotation around its single bonds. Conformational analysis explores the different spatial arrangements of the atoms (conformers) and their relative energies.
Potential Energy Surface Scans
A potential energy surface (PES) scan is a computational method used to explore the conformational space of a molecule. It involves systematically changing one or more internal coordinates, such as a dihedral angle, while optimizing the remaining geometry at each step. The resulting plot of energy versus the scanned coordinate provides a map of the energy landscape, revealing the locations of energy minima (stable conformers) and energy maxima (transition states between conformers).
Rotational Isomerism Studies
Rotational isomerism refers to the existence of stereoisomers that can be interconverted by rotation about single bonds. For Butanamide, N-(1-oxopropyl)-, rotations around the C-C and C-N bonds of the backbone will lead to various rotational isomers (rotamers). Computational studies can identify the most stable rotamers and calculate their relative energies.
A study of rotational isomerism would involve performing geometry optimizations starting from different initial conformations. The relative energies of the resulting stable structures would indicate their populations at a given temperature, according to the Boltzmann distribution.
An example of hypothetical results from a rotational isomerism study is provided in the table below, showing the relative energies of different conformers.
Hypothetical Relative Energies of Conformers
| Conformer | Dihedral Angle (C3-C4-N-C5) | Relative Energy (kcal/mol) |
| A (Global Minimum) | 180° (trans) | 0.00 |
| B | 65° (gauche) | 2.5 |
| C | -65° (gauche) | 2.5 |
| D (Local Maximum) | 0° (cis) | 5.0 |
Note: The data presented is illustrative and intended to show the type of information obtained from such a study.
Torsional Angle Distributions
The three-dimensional structure of Butanamide, N-(1-oxopropyl)- is not static; it is defined by a collection of conformers arising from rotations around its single bonds. The most significant of these are the torsional (dihedral) angles around the two N-C(O) bonds. Computational studies on analogous acyclic imides, such as diacetamide, provide insight into the likely conformational preferences of this molecule. mdpi.comresearchgate.net
Ab initio and Density Functional Theory (DFT) calculations on related imides have established that these molecules can exist in three primary planar conformations: Z,Z (trans-trans), E,Z (cis-trans), and E,E (cis-cis) with respect to the orientation of the carbonyl groups relative to the C-N-C plane. researchgate.net For diacetamide, the E,Z conformer is predicted to be the most stable, followed by the Z,Z form, with the E,E conformer being the highest in energy due to steric repulsion. researchgate.net A similar trend would be anticipated for Butanamide, N-(1-oxopropyl)-.
The potential energy surface can be scanned by systematically rotating the key dihedral angles. mdpi.com This analysis reveals the energy barriers between different conformations. For acyclic imides, the rotation around the N-C bonds is a crucial factor, and bulky substituents can induce significant twisting of the amide bond, which in turn affects the molecule's reactivity. nih.gov The distribution of these torsional angles at a given temperature shows which conformations are most populated and the extent of their geometric flexibility.
Prediction of Spectroscopic Parameters
Theoretical methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental results and confirms structural assignments.
The prediction of Nuclear Magnetic Resonance (NMR) parameters through methods like the Gauge-Including Atomic Orbital (GIAO) approach, often paired with DFT, is a standard tool in chemical research. nih.govuni-bonn.de These calculations can provide highly accurate predictions of ¹H and ¹³C chemical shifts. mdpi.comnih.gov
For Butanamide, N-(1-oxopropyl)-, the chemical shifts are sensitive to the molecule's conformation. The protons on the α-carbons of the butanoyl and propanoyl groups are expected to have distinct signals, as are the subsequent methylene (B1212753) and methyl protons. The carbonyl carbons are typically observed in the downfield region of the ¹³C NMR spectrum. By calculating these shifts for different stable conformers, a weighted average can be compared to experimental data, or the presence of multiple conformers in solution can be inferred.
Table 1: Predicted NMR Chemical Shifts for Butanamide, N-(1-oxopropyl)- This table presents representative, theoretically predicted chemical shift values based on DFT calculations for analogous acyclic imides. Actual values can vary with the specific computational method and solvent model.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Butanoyl Group | ||
| α-CH₂ | ~2.5 - 2.8 | ~37 - 40 |
| β-CH₂ | ~1.6 - 1.8 | ~18 - 20 |
| γ-CH₃ | ~0.9 - 1.0 | ~13 - 15 |
| C=O | - | ~173 - 176 |
| Propanoyl Group | ||
| α-CH₂ | ~2.5 - 2.8 | ~30 - 33 |
| β-CH₃ | ~1.0 - 1.2 | ~9 - 11 |
| C=O | - | ~172 - 175 |
Theoretical vibrational analysis via DFT calculations is used to predict the infrared (IR) and Raman spectra of molecules. These calculations yield harmonic frequencies that correspond to specific molecular vibrations, such as stretching, bending, and rocking motions. nih.gov
The vibrational spectrum of Butanamide, N-(1-oxopropyl)- is expected to be dominated by two strong carbonyl (C=O) stretching bands, characteristic of the imide group. Due to symmetric and asymmetric coupling, these bands are typically found between 1700 and 1800 cm⁻¹. Other significant vibrations include the C-N stretching modes and the various C-H bending and stretching modes of the alkyl chains. Comparing the calculated spectrum with experimental data helps in the definitive assignment of each vibrational band. nih.gov
Table 2: Predicted Characteristic Vibrational Frequencies for Butanamide, N-(1-oxopropyl)- This table shows representative frequency ranges for key vibrational modes based on DFT calculations for related amide and imide compounds.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Asymmetric C=O Stretch | 1770 - 1800 |
| Symmetric C=O Stretch | 1710 - 1740 |
| CH₂ Scissoring | 1450 - 1470 |
| CH₃ Bending | 1370 - 1390 |
| C-N-C Stretching | 1200 - 1350 |
Time-Dependent Density Functional Theory (TD-DFT) is the leading computational method for predicting the electronic absorption spectra (UV-Vis) of molecules by calculating the energies of electronic transitions from the ground state to various excited states. cecam.orgmpg.de
For Butanamide, N-(1-oxopropyl)-, the primary chromophores are the two carbonyl groups within the imide functionality. The electronic spectrum is expected to show low-intensity n → π* transitions at longer wavelengths and high-intensity π → π* transitions at shorter wavelengths. scirp.org The exact position and intensity of these absorption bands are influenced by the molecule's conformation and the solvent environment. TD-DFT calculations can model these effects, providing a theoretical UV-Vis spectrum that can be directly compared with experimental measurements to understand the electronic structure of the molecule. researchgate.netyoutube.com
Molecular Dynamics Simulations
While quantum mechanical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. youtube.com
MD simulations can model the behavior of Butanamide, N-(1-oxopropyl)- in a solvent, providing a detailed picture of its conformational dynamics. nih.govmdpi.com By simulating the molecule's trajectory over nanoseconds or longer, it is possible to observe transitions between different conformational states. This allows for the study of the flexibility of the propyl and butyl chains and the rotational dynamics around the C-N bonds. nih.govmdpi.com
These simulations reveal how solvent molecules interact with the imide, particularly through potential hydrogen bonding with the carbonyl oxygens, and how these interactions influence the conformational landscape. nih.gov The results from MD simulations can be used to generate ensemble-averaged properties that are often more representative of the behavior of a flexible molecule in solution than the properties of a single, static conformation.
Intermolecular Interactions and Solvation Effects
The behavior of Butanamide, N-(1-oxopropyl)- in a condensed phase is largely governed by its intermolecular interactions and the effects of the surrounding solvent. Computational and theoretical investigations provide significant insights into these phenomena, elucidating the nature and strength of the non-covalent forces at play.
Intermolecular Interactions
The primary intermolecular interactions involving Butanamide, N-(1-oxopropyl)- are hydrogen bonding and van der Waals forces. The presence of both hydrogen bond donors (the N-H group) and acceptors (the two carbonyl C=O groups) allows for the formation of robust hydrogen bond networks.
Computational studies on related N-acyl amides and peptides have shown that hydrogen bonds are crucial in determining their conformational preferences and crystal structures. nih.gov For instance, in the solid state, N-acyl-N-amides preferentially form intermolecular hydrogen bonds with lengths typically between 2.7 to 2.9 Å between the N-H group of one molecule and the carbonyl oxygen of another. nih.gov These interactions are a specific type of molecular interaction with partial covalent character, stronger than simple dipole-dipole interactions but generally weaker than full covalent or ionic bonds. wikipedia.org
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to understand these interactions by examining electron delocalization between molecules. dntb.gov.uaresearchgate.net For amide-amide hydrogen bonds, the interaction can be quantified by the stabilization energies corresponding to the delocalization of electron density from a lone pair of the oxygen atom (the acceptor) to the antibonding orbital of the N-H bond (the donor). researchgate.net
| Interaction Type | Typical Donor-Acceptor Distance (Å) | Typical Energy Range (kcal/mol) | Key Molecular Groups Involved |
|---|---|---|---|
| N-H···O=C | 2.7 - 2.9 | 3 - 8 | Amide N-H and Carbonyl C=O |
| C-H···O | 3.0 - 4.0 | 0.5 - 2.5 | Alkyl C-H and Carbonyl C=O |
Solvation Effects
The interaction of Butanamide, N-(1-oxopropyl)- with a solvent, known as solvation, significantly influences its properties and behavior in solution. The process of solvation involves the reorganization of solvent molecules around the solute molecule, which is governed by the thermodynamics of these interactions. rutgers.edu
Computational methods, such as those based on the Polarizable Continuum Model (PCM) or the Three-Dimensional Reference Interaction Site Model (3D-RISM) theory, are employed to study solvation effects. rutgers.eduresearchgate.net These models can predict the solvation free energy (ΔGsolv), which is the change in free energy when a molecule is transferred from the gas phase to a solvent. rutgers.edunih.gov
The solvation free energy can be decomposed into several components, including electrostatic contributions, which arise from the interaction of the solute's charge distribution with the polarizable solvent continuum, and non-polar contributions, which account for the energy required to create a cavity in the solvent and for van der Waals interactions between the solute and solvent molecules. rutgers.edu
In polar protic solvents like water or ethanol, Butanamide, N-(1-oxopropyl)- can act as both a hydrogen bond donor and acceptor with the solvent molecules. Theoretical studies on similar organic ligands have shown that specific hydrogen bonding interactions, such as N-H···O (from water/alcohol) and C=O···H-O (from water/alcohol), are formed. researchgate.net In polar aprotic solvents like acetone, the primary hydrogen bonding interaction would be from the amide N-H to the solvent's acceptor atom. researchgate.net
The polarity of the solvent can also induce changes in the electronic structure of the solute. researchgate.net For instance, in more polar solvents, the C=O and N-H bonds are expected to become more polarized, leading to an increase in the magnitude of the partial charges on the oxygen and hydrogen atoms, respectively. researchgate.net This, in turn, can strengthen the hydrogen bonding interactions with the solvent.
| Solvent | Solvent Type | Typical ΔG°solv (kcal/mol) |
|---|---|---|
| Water | Polar Protic | -8 to -12 |
| Methanol | Polar Protic | -7 to -11 |
| Acetonitrile | Polar Aprotic | -6 to -10 |
| Carbon Tetrachloride | Nonpolar | -4 to -7 |
Note: The values in the table are representative for small amides and provide an estimate for Butanamide, N-(1-oxopropyl)- based on data for similar compounds.
Role in Polymer Chemistry and Advanced Materials Research
Butanamide, N-(1-oxopropyl)- as a Monomeric Unit
The potential of a molecule to act as a monomeric unit is fundamental to its application in polymer synthesis. This typically requires the presence of one or more polymerizable functional groups. For "Butanamide, N-(1-oxopropyl)-", there is no published research to indicate its use as a monomer.
Polymerization Strategies Involving N-Acylated Amides
General strategies for the polymerization of N-acylated amides exist, often involving the introduction of polymerizable moieties such as vinyl or cyclic groups. google.com However, a specific investigation into polymerization strategies directly involving "Butanamide, N-(1-oxopropyl)-" has not been reported in the available scientific literature. Consequently, there are no documented methods for the homopolymerization of this compound.
Copolymerization Studies with Other Monomers
Copolymerization is a versatile method to create polymers with tailored properties by combining two or more different monomers. A search for studies on the copolymerization of "Butanamide, N-(1-oxopropyl)-" with other monomers yielded no results. There are no published research findings or patents that describe its incorporation into copolymer chains.
Functional Material Design and Synthesis
The design of functional materials often relies on the specific chemical functionalities of the constituent molecules. While N-acylated amides, in general, can offer sites for hydrogen bonding and other interactions, the application of "Butanamide, N-(1-oxopropyl)-" in this context is not documented.
Incorporation into Polymeric Networks
The incorporation of small molecules into polymeric networks, for example as cross-linking agents or as functional pendants, is a common strategy in materials science. However, there is no available data suggesting that "Butanamide, N-(1-oxopropyl)-" has been used for this purpose. Research on its integration into three-dimensional polymer structures is currently absent from the scientific record.
Surface Functionalization Applications
Surface functionalization can be employed to modify the properties of a material, such as its hydrophilicity, biocompatibility, or reactivity. nih.gov This often involves the covalent attachment of molecules with desired functionalities. A review of the literature indicates that there are no studies reporting the use of "Butanamide, N-(1-oxopropyl)-" for the surface functionalization of polymers or other materials.
Emerging Research Avenues and Future Perspectives for Butanamide, N 1 Oxopropyl
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of N-acyl imides like Butanamide, N-(1-oxopropyl)-, traditionally performed in batch reactors, is poised for a technological leap through the adoption of flow chemistry and automated synthesis platforms. researchgate.netresearchgate.net These technologies offer significant advantages in terms of safety, efficiency, scalability, and the ability to perform multi-step syntheses in a continuous, integrated manner. nih.govrsc.org
Flow chemistry, where reagents are pumped through a network of tubes and reactors, provides superior control over reaction parameters such as temperature, pressure, and mixing. youtube.comimperial.ac.uk This precise control is particularly beneficial for the synthesis of amides and imides, which can sometimes require harsh conditions or involve reactive intermediates. researchgate.netresearchgate.net The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, enabling reactions to be run safely at higher temperatures and pressures, which can significantly accelerate reaction rates. nih.gov For the synthesis of Butanamide, N-(1-oxopropyl)-, a flow process could involve the continuous feeding of butanamide and a propanoylating agent into a heated reactor coil, potentially with an immobilized catalyst, to achieve rapid and high-yield production. This approach would also facilitate the safe handling of any potentially hazardous reagents or intermediates on-demand, minimizing the risks associated with large-scale batch production. imperial.ac.uk
Automated synthesis platforms, often integrated with flow chemistry systems, further enhance the efficiency of chemical synthesis by automating the entire workflow, from reagent dispensing and reaction monitoring to product purification and analysis. sigmaaldrich.comamidetech.com These platforms can be used to rapidly screen a wide range of reaction conditions to find the optimal parameters for the synthesis of Butanamide, N-(1-oxopropyl)-. scielo.org.mx Moreover, automated systems enable the creation of compound libraries by systematically varying the starting materials. researchgate.netnih.gov For instance, a library of N-acyl imides could be generated by reacting various amides with a range of acylating agents in a parallel or sequential manner, a process that would be laborious and time-consuming using traditional methods. amidetech.comnih.gov The integration of in-line analytical techniques, such as HPLC and mass spectrometry, allows for real-time monitoring of the reaction progress and product purity. scielo.org.mx
Table 1: Comparison of Batch vs. Flow Synthesis for Butanamide, N-(1-oxopropyl)-
| Parameter | Batch Synthesis | Flow Synthesis |
| Scalability | Often requires re-optimization for different scales. | Easily scalable by extending the operation time. nih.gov |
| Safety | Higher risks associated with large volumes of reagents and exotherms. | Enhanced safety due to small reaction volumes and superior heat control. imperial.ac.uk |
| Process Control | Limited control over temperature and mixing gradients. | Precise control over reaction parameters. youtube.com |
| Efficiency | Can have longer reaction times and more complex workups. | Often results in higher space-time yields and can be integrated with purification. researchgate.net |
| Reproducibility | Can be variable between batches. | Highly reproducible due to consistent process parameters. scielo.org.mx |
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structure and properties of Butanamide, N-(1-oxopropyl)- is crucial for its application in advanced materials and chemical systems. While standard spectroscopic techniques provide basic characterization, advanced methods can offer deeper insights into its conformational dynamics, electronic structure, and intermolecular interactions. researchgate.netvscht.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond standard 1D ¹H and ¹³C NMR, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for the unambiguous assignment of all proton and carbon signals, especially in more complex derivatives of Butanamide, N-(1-oxopropyl)-. nih.govuc.edu Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of protons, offering insights into the preferred conformation of the molecule in solution. uc.edu Furthermore, studying the NMR spectra in different solvents can reveal information about solvent-solute interactions and conformational changes. uc.edu
Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for characterizing the vibrational modes of Butanamide, N-(1-oxopropyl)-. ucla.edupressbooks.pub The characteristic C=O stretching frequencies of the imide group are particularly sensitive to the molecular environment and can provide information about hydrogen bonding and electronic effects. chemguide.co.uklibretexts.org Temperature-dependent IR studies can also be used to investigate changes in intermolecular interactions and phase transitions.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. researchgate.net Tandem mass spectrometry (MS/MS) techniques, involving the fragmentation of the molecular ion, can elucidate the structure of the molecule by analyzing the resulting fragment ions. researchgate.netmasterorganicchemistry.com The fragmentation pattern of Butanamide, N-(1-oxopropyl)- would be expected to show characteristic losses of the propyl and butyl groups. amidetech.com
Table 2: Representative Spectroscopic Data for Butanamide, N-(1-oxopropyl)-
| Technique | Data Type | Representative Value/Observation |
| ¹H NMR | Chemical Shift (δ) | ~0.9 ppm (t, 3H, CH₃-CH₂-CH₂-), ~1.2 ppm (t, 3H, CH₃-CH₂-CO-), ~1.6 ppm (m, 2H, -CH₂-CH₃), ~2.4 ppm (t, 2H, -CH₂-CO-), ~2.6 ppm (q, 2H, -CO-CH₂-CH₃), ~8.5 ppm (s, 1H, NH) |
| ¹³C NMR | Chemical Shift (δ) | ~13 ppm (CH₃), ~19 ppm (CH₂), ~30 ppm (CH₂), ~38 ppm (CH₂), ~173 ppm (C=O), ~175 ppm (C=O) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3300 (N-H stretch), ~2960, 2870 (C-H stretch), ~1730, ~1690 (C=O stretch, asymmetric and symmetric) |
| Mass Spectrometry | m/z | 143 (M⁺), 114, 86, 72, 57, 43 |
Theoretical Modeling of Complex Reaction Environments
Computational chemistry provides a powerful lens through which to understand the behavior of Butanamide, N-(1-oxopropyl)- at the molecular level. researchgate.net Theoretical modeling can predict and rationalize its geometric and electronic properties, conformational preferences, and reactivity, offering insights that can be difficult to obtain through experimentation alone.
Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry of Butanamide, N-(1-oxopropyl)-, including bond lengths, bond angles, and dihedral angles. These calculations can also predict its vibrational frequencies, which can be compared with experimental IR and Raman spectra to validate the computational model. youtube.com Furthermore, DFT can be used to calculate the molecule's frontier molecular orbitals (HOMO and LUMO), providing insights into its electronic structure and reactivity.
Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of Butanamide, N-(1-oxopropyl)- in different environments, such as in various solvents or in the solid state. These simulations can reveal the flexibility of the molecule and the dynamics of its intermolecular interactions, such as hydrogen bonding. youtube.com This is particularly relevant for understanding its behavior in biological systems or as a component of larger molecular assemblies.
Modeling Reaction Mechanisms: Theoretical modeling can be instrumental in elucidating the mechanisms of reactions involving Butanamide, N-(1-oxopropyl)-. sigmaaldrich.comnih.gov For instance, the mechanism of its synthesis or hydrolysis can be investigated by calculating the energies of reactants, transition states, and products. rsc.org This can help in optimizing reaction conditions and designing more efficient synthetic routes.
Table 3: Potential Applications of Theoretical Modeling for Butanamide, N-(1-oxopropyl)-
| Modeling Technique | Application | Insights Gained |
| Density Functional Theory (DFT) | Structural and Electronic Properties | Optimized geometry, vibrational frequencies, HOMO/LUMO energies, charge distribution. youtube.com |
| Molecular Dynamics (MD) | Conformational Analysis | Preferred conformations in different media, flexibility, intermolecular interactions. youtube.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme Interactions | Binding modes and energies within an enzyme active site. |
| Reaction Pathway Modeling | Mechanistic Studies | Transition state structures and activation energies for synthesis and reactions. sigmaaldrich.comnih.gov |
Potential as a Building Block in Supramolecular Chemistry
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. nih.gov The amide and imide functional groups are well-known for their ability to form strong and directional hydrogen bonds, making them excellent building blocks for the construction of supramolecular architectures. rsc.orgnih.gov Butanamide, N-(1-oxopropyl)-, with its N-H donor and two C=O acceptor sites, has significant potential in this area.
The N-H and C=O groups in Butanamide, N-(1-oxopropyl)- can participate in a variety of hydrogen bonding motifs, leading to the formation of self-assembled structures such as dimers, chains, and sheets. rsc.orgnih.gov The specific arrangement of these molecules in the solid state, a field known as crystal engineering, can be influenced by factors such as solvent choice and the presence of other molecules. rsc.orgyoutube.com By understanding and controlling these interactions, it may be possible to design materials with specific properties, such as porosity or nonlinear optical activity.
Furthermore, Butanamide, N-(1-oxopropyl)- could be incorporated into larger, more complex supramolecular systems. For example, it could act as a guest molecule within a larger host cavity or be functionalized to interact with other molecular components through a combination of hydrogen bonding, hydrophobic, and van der Waals interactions. nih.govresearchgate.net The ability to form predictable and robust hydrogen-bonded assemblies makes N-acyl imides like Butanamide, N-(1-oxopropyl)- attractive candidates for the development of new functional materials, including gels, liquid crystals, and porous solids.
Table 4: Supramolecular Interactions Involving Butanamide, N-(1-oxopropyl)-
| Interaction Type | Participating Groups | Potential Supramolecular Structure |
| Hydrogen Bonding | N-H (donor) and C=O (acceptor) | Dimers, chains, sheets. rsc.orgnih.gov |
| Dipole-Dipole | C=O groups | Ordered packing in the solid state. |
| van der Waals | Alkyl chains | Close packing and stabilization of assemblies. |
Q & A
Q. What are the standard synthetic routes for preparing N-(1-oxopropyl)butanamide, and how can reaction conditions be optimized?
N-(1-oxopropyl)butanamide can be synthesized via acylation reactions using propionic acid derivatives or through coupling reactions involving activated esters. A common method involves reacting 3-oxobutanamide with propanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization may include solvent selection (e.g., dichloromethane for low nucleophilicity), temperature control (0–25°C to minimize side reactions), and stoichiometric adjustments to improve yields. Purification typically employs column chromatography or recrystallization, validated via NMR and mass spectrometry .
Q. How is the structural integrity of N-(1-oxopropyl)butanamide confirmed in synthetic workflows?
Structural validation relies on spectroscopic techniques:
- NMR : and NMR spectra should show peaks corresponding to the carbonyl groups (δ ~170–180 ppm for amide and ketone) and methyl/methylene protons (δ 1.0–2.5 ppm) .
- FT-IR : Absorbance bands for amide C=O (~1650 cm) and ketone C=O (~1720 cm) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks ([M+H]) should align with the molecular formula (CHNO) .
Q. What are the key physicochemical properties of N-(1-oxopropyl)butanamide relevant to laboratory handling?
Critical properties include:
- Boiling Point : ~805.9°C (extrapolated, may vary with purity) .
- Density : 1.22 g/cm, influencing solvent compatibility .
- Hydrogen Bond Acceptors : 3 (amide and ketone oxygen atoms), impacting solubility in polar solvents like DMSO or ethanol .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for N-(1-oxopropyl)butanamide derivatives?
Discrepancies in NMR or IR data often arise from solvent effects, crystallinity, or impurities. To address this:
Q. What computational strategies are effective for modeling the reactivity of N-(1-oxopropyl)butanamide in nucleophilic acyl substitution reactions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict reaction pathways by analyzing transition states and activation energies. Focus on:
- Electron density maps to identify electrophilic centers (e.g., carbonyl carbons) .
- Solvent effects via implicit models (e.g., PCM for polar aprotic solvents) .
- Hammett constants to correlate substituent effects with reaction rates in derivatives .
Q. How can researchers design experiments to assess the bioactivity of N-(1-oxopropyl)butanamide in neurological targets?
- In vitro assays : Use SH-SY5Y neuroblastoma cells to evaluate cytotoxicity (MTT assay) and modulation of neurotransmitter receptors (e.g., GABA) via patch-clamp electrophysiology .
- In silico docking : Screen against proteins like Brivaracetam-binding synaptic vesicle glycoprotein 2A (SV2A) using AutoDock Vina .
- Metabolic stability : Assess hepatic clearance using human liver microsomes and LC-MS/MS quantification .
Q. What methodologies address regulatory compliance for novel N-(1-oxopropyl)butanamide derivatives under EPA’s Significant New Use Rules (SNURs)?
- Premanufacture notification (PMN) submissions to the EPA require:
- Toxicity data (e.g., Ames test for mutagenicity) .
- Environmental fate analysis (e.g., biodegradation via OECD 301F) .
Methodological Considerations
Q. How should researchers optimize HPLC protocols for quantifying N-(1-oxopropyl)butanamide in complex matrices?
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm) .
- Mobile Phase : Gradient of acetonitrile/water (0.1% formic acid) to enhance peak resolution.
- Detection : UV at 210–220 nm for carbonyl absorption .
- Validation : Spike-and-recovery experiments in biological fluids (e.g., plasma) to assess accuracy (±5%) .
Q. What strategies reconcile conflicting thermal stability data (e.g., decomposition points) for N-(1-oxopropyl)butanamide?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
